

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethoxy)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-3-(trifluoromethoxy)pyridine**, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Properties

2-Chloro-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a trifluoromethoxy group at the 3-position. The unique electronic properties conferred by the trifluoromethoxy group make it a valuable synthon for introducing this moiety into more complex molecules.

Property	Value	Cite
Molecular Weight	197.54 g/mol	[1][2]
CAS Number	1206980-39-3	[1][2]
Molecular Formula	C ₆ H ₃ ClF ₃ NO	[1][2]
Physical Form	Colorless oil or solid/liquid	[1][2]
Boiling Point	57-59 °C at 19 mbar165.9 °C (predicted)	[2][3]
Storage Temperature	2-8°C under an inert atmosphere	[1][4]

Spectroscopic Data

Spectrum Type	Data	Cite
¹ H NMR	(CDCl ₃ , 300 MHz): δ = 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H)	[2]
¹³ C NMR	(CDCl ₃ , 75 MHz): δ = 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz)	[2]
Mass Spec.	(EI): m/z = 197 [M ⁺], 162 [M ⁺ -Cl]	[2]

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-3-(trifluoromethoxy)pyridine** is typically achieved through a halogen exchange reaction from its trichloromethoxy precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine[2]

This protocol describes the synthesis from 2-chloro-3-(trichloromethoxy)pyridine using a molten mixture of antimony reagents.

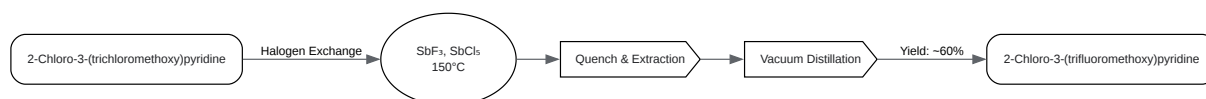
Materials:

- 2-chloro-3-(trichloromethoxy)pyridine
- Antimony(III) fluoride (SbF_3)
- Antimony(V) chloride (SbCl_5)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- 20% aqueous potassium fluoride solution (KF)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A molten mixture of SbF_3 (2.0 equivalents) and SbCl_5 (0.15 equivalents) is prepared and heated to 120°C .
- 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten antimony mixture.
- The reaction mixture is stirred at 150°C for 7 hours. The reaction progress is monitored by gas chromatography to ensure complete conversion.
- After completion, the mixture is cooled to 0°C and dissolved in dichloromethane.
- The solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.
- The aqueous layer is extracted twice with dichloromethane.

- The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed by distillation.
- The crude product is purified by vacuum distillation to yield pure **2-Chloro-3-(trifluoromethoxy)pyridine** as a colorless oil.



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Synthesis of **2-Chloro-3-(trifluoromethoxy)pyridine**.

Reactivity and Applications in Drug Development

2-Chloro-3-(trifluoromethoxy)pyridine serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. The chlorine atom at the 2-position is susceptible to displacement through various cross-coupling reactions, allowing for the introduction of diverse functionalities.

A notable application of this compound is in the synthesis of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors.^[5] PCSK9 is a protein that plays a critical role in regulating cholesterol levels, and its inhibition is a key therapeutic strategy for managing hypercholesterolemia. In a patented synthetic route, **2-Chloro-3-(trifluoromethoxy)pyridine** is used as a reactant in a coupling reaction to construct the core of a PCSK9 inhibitor.^[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling (General)

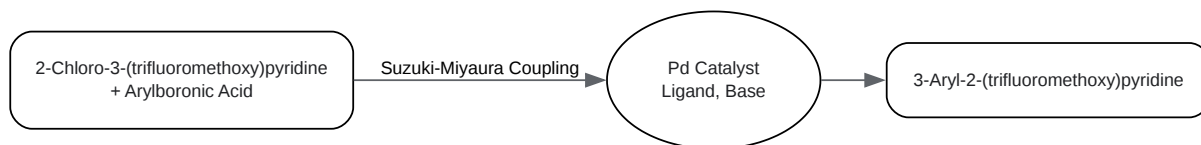
While a specific protocol for **2-Chloro-3-(trifluoromethoxy)pyridine** is not readily available in the cited literature, the following is a general procedure for the Suzuki-Miyaura coupling of chloropyridines, which can be adapted for this substrate.

Materials:

- **2-Chloro-3-(trifluoromethoxy)pyridine** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
- Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassed water (if required by the solvent system)

Procedure:

- To an oven-dried reaction vessel, add the **2-Chloro-3-(trifluoromethoxy)pyridine**, arylboronic acid, palladium catalyst, ligand, and base.
- Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
- Add the anhydrous solvent(s) via syringe.
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120°C) for the required time (typically 2-24 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography.



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Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination (General)

This is a general protocol for the amination of aryl chlorides, which can be adapted for **2-Chloro-3-(trifluoromethoxy)pyridine**.

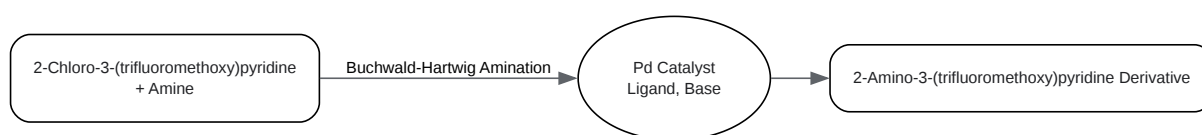
Materials:

- **2-Chloro-3-(trifluoromethoxy)pyridine** (1.0 eq)
- Amine (1.0-1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) (1-5 mol%)
- Phosphine ligand (e.g., BINAP, Josiphos) (1.5-7.5 mol%)
- Base (e.g., NaOt-Bu, K_2CO_3) (1.2-2.0 eq)
- Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
- Add the solvent, followed by the amine and then the **2-Chloro-3-(trifluoromethoxy)pyridine**.

- Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110°C) until the starting material is consumed (monitored by GC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the residue by column chromatography to yield the aminated product.



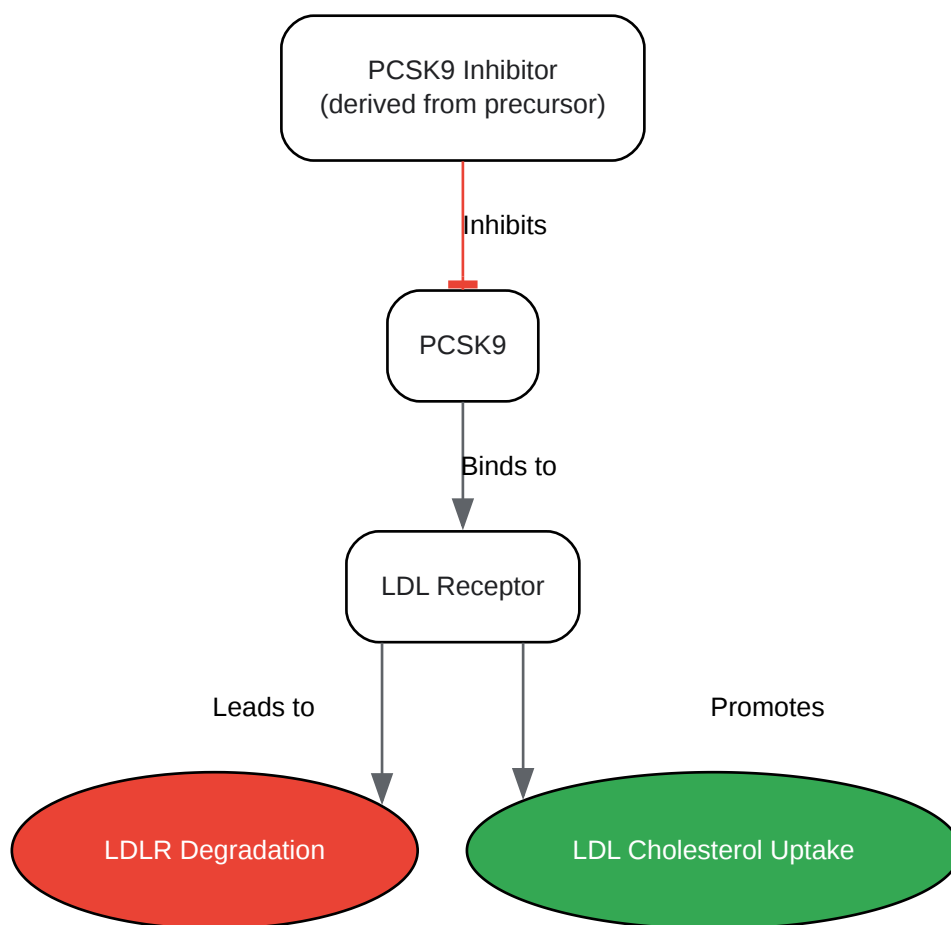
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Buchwald-Hartwig amination reaction.

Signaling Pathways and Biological Relevance

While direct biological activity of **2-Chloro-3-(trifluoromethoxy)pyridine** is not extensively documented, its utility as a precursor for biologically active molecules is clear. The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The end products derived from this precursor, such as the aforementioned PCSK9 inhibitors, are designed to interact with specific biological pathways. PCSK9 inhibitors function by preventing the degradation of low-density lipoprotein (LDL) receptors in the liver, leading to increased clearance of LDL cholesterol from the bloodstream. This mechanism is a critical intervention point in the cholesterol metabolism pathway.



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Role of PCSK9 inhibitors in the LDL cholesterol pathway.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566986#2-chloro-3-trifluoromethoxy-pyridine-molecular-weight]

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